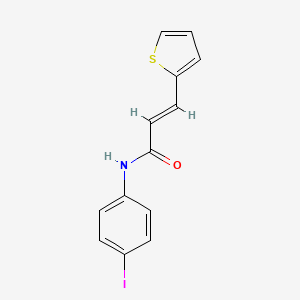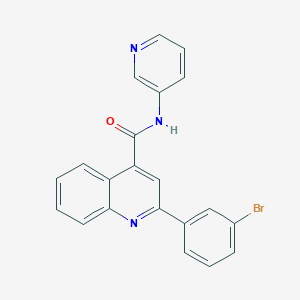
N-(4-iodophenyl)-3-(2-thienyl)acrylamide
Vue d'ensemble
Description
N-(4-iodophenyl)-3-(2-thienyl)acrylamide, also known as ITA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ITA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-3-(2-thienyl)acrylamide involves the inhibition of various enzymes and proteins involved in cancer cell survival and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound also inhibits the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. Additionally, this compound induces the expression of pro-apoptotic proteins, such as Bax and caspase-3, while downregulating the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodophenyl)-3-(2-thienyl)acrylamide has several advantages as a research tool. It exhibits potent biological activity at low concentrations, making it a cost-effective option for lab experiments. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, such as its poor solubility in aqueous solvents, which can affect its bioavailability and efficacy.
Orientations Futures
For research include investigating the pharmacokinetics and pharmacodynamics of N-(4-iodophenyl)-3-(2-thienyl)acrylamide, optimizing its formulation for better bioavailability, and exploring its potential as a combination therapy with other anticancer agents. Additionally, this compound's anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
This compound is a chemical compound that has shown promising results in scientific research, particularly in the field of cancer research. This compound exhibits potent anticancer activity and possesses several biochemical and physiological effects, making it a promising candidate for further research. However, more studies are needed to explore its potential as a therapeutic agent, and to optimize its formulation for better efficacy and bioavailability.
Applications De Recherche Scientifique
N-(4-iodophenyl)-3-(2-thienyl)acrylamide has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. This compound induces apoptosis and inhibits cell proliferation by targeting multiple signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
(E)-N-(4-iodophenyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWFHOWJWBBFJT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3618791.png)
![2-[(3,5-dichloro-2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3618796.png)
![N-benzyl-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B3618804.png)
![5-bromo-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3618808.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-ethoxybenzamide](/img/structure/B3618820.png)

![4-[(benzylthio)methyl]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B3618838.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3-chloro-2-methylphenyl)piperazine](/img/structure/B3618844.png)
![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3618849.png)

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B3618865.png)
![2-{2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B3618875.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618877.png)